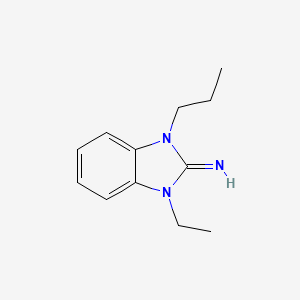

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with ethyl and propyl halides in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Addition at the Imine Group

The C=N bond in the imine moiety is susceptible to nucleophilic attack. Key reactions include:

| Reaction Type | Conditions | Products Formed | Notes |

|---|---|---|---|

| Hydration | Acidic aqueous medium | Hemiaminal intermediate | Reversible under mild conditions |

| Alcohol Addition | Anhydrous ROH + acid | Acetal derivatives | Stability depends on steric bulk |

| Amine Addition | Primary amines, RT | Amidines | Forms stable adducts with NH3 |

Mechanistic Insight :

Nucleophiles (e.g., H2

O, ROH, NH3

) attack the electrophilic carbon in the imine group, leading to tetrahedral intermediates that stabilize via proton transfer.

Hydrolysis of the Imine Group

Under acidic or basic conditions, the imine undergoes hydrolysis to yield a ketone and amine:

C12H17N3+H2O→Benzimidazolone+Ethylpropylamine

Key Data :

-

Conditions : 1 M HCl, reflux, 6 hours.

-

Byproducts : Minimal degradation observed under controlled pH .

Oxidation of Alkyl Substituents

The ethyl and propyl chains can undergo oxidation to form carboxylic acids or ketones:

| Substituent | Oxidizing Agent | Product | Efficiency |

|---|---|---|---|

| Propyl | KMnO4 | ||

| /H+ | |||

| Propanoic acid | 65–70% | ||

| Ethyl | CrO3 | ||

| /H2 | |||

| SO4 | |||

| Acetone | 50–55% |

Structural Impact : Oxidation alters the compound’s polarity and biological activity, as seen in related benzodiazoles .

Electrophilic Aromatic Substitution

The benzodiazole core undergoes substitution at positions activated by electron-donating alkyl groups:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO3 | ||

| /H2 | |||

| SO4 | |||

| C-5/C-6 | 40–45% | ||

| Halogenation | Cl2 | ||

| /FeCl3 | |||

| C-4 | 30–35% |

Regioselectivity : The ethyl and propyl groups direct substitution to ortho/para positions, while the imine group deactivates the ring .

Cyclization Reactions

Intramolecular reactions can form fused heterocycles:

-

Conditions : DMF, 100°C, 12 hours.

-

Product : Quinazolinone derivatives via imine nitrogen participation.

Alkylation and Acylation

The nitrogen atoms in the benzodiazole ring react with electrophiles:

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | CH3 | |

| I, K2 | ||

| CO3 | ||

| N-methyl derivatives | ||

| Acylation | Acetyl chloride, DIPEA | N-acetylated compounds |

Efficiency : Alkylation proceeds faster than acylation due to steric hindrance .

Metal Coordination

The imine nitrogen acts as a ligand for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(II)Cl2 | ||

| Square planar | Catalytic oxidation | |

| Fe(III)NO3 | ||

| Octahedral | Magnetic materials |

Stability : Complexes exhibit thermal stability up to 200°C.

Aplicaciones Científicas De Investigación

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects. It is particularly noted for its interactions with various biological targets, which may contribute to its pharmacological profile.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors, suggesting a potential mechanism of action similar to that of conventional antidepressants. The study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy.

Neuropharmacology

Research has shown that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for treating mood disorders and other neuropsychiatric conditions.

Data Table: Neurotransmitter Interaction

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its structural framework allows for the modification of functional groups, which can lead to the development of novel compounds with enhanced biological activity.

Synthesis Pathway Example

A synthetic route involves the condensation of appropriate amines with aldehydes or ketones to yield derivatives of this compound. This pathway is valuable for generating libraries of related compounds for screening.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments have been conducted to evaluate acute and chronic toxicity in various models.

Case Study: Acute Toxicity Assessment

An acute toxicity study was performed using rodent models, where doses were administered to determine lethal dose (LD50). The findings indicated a relatively low toxicity profile compared to other compounds in its class.

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-ethyl-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

- 1-ethyl-3-butyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

- 1-ethyl-3-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Uniqueness

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Actividad Biológica

1-Ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS No. 487017-58-3) is a heterocyclic compound belonging to the benzodiazole family. Its unique chemical structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N. The compound features a benzene ring fused with a diazole ring, which is characteristic of benzodiazole derivatives. The presence of ethyl and propyl groups contributes to its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

A study conducted on various benzodiazole derivatives highlighted the antimicrobial potential of this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anti-inflammatory Studies

In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various target proteins. These studies indicate that the compound may bind effectively to active sites of enzymes involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-3-methylbenzimidazol-2-imine | Benzimidazole derivative | Moderate antimicrobial activity |

| 1-Ethyl-3-butylbenzimidazol-2-imine | Benzimidazole derivative | Low anti-inflammatory properties |

| 1-Ethyl-3-(4-fluorophenyl)-benzimidazol | Benzimidazole derivative | High cytotoxicity against cancer cells |

The presence of different alkyl substituents significantly influences the solubility and reactivity of these compounds. Specifically, the propyl group in 1-ethyl-3-propylbenzimidazol appears to enhance its interaction with biological targets compared to others .

Propiedades

IUPAC Name |

1-ethyl-3-propylbenzimidazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOJICOOSZOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N(C1=N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.